molecular formula C5H3F7 B1362307 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene CAS No. 88562-41-8

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene

Cat. No.: B1362307
CAS No.: 88562-41-8
M. Wt: 196.07 g/mol
InChI Key: YOIHZDOLVJDWDY-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene: is an organofluorine compound with the molecular formula C5H3F7 . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various industrial and research applications due to its reactivity and stability.

Mechanism of Action

Target of Action

The primary target of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene It is known to be used as a refrigerant , suggesting that its primary action may be related to heat transfer and thermodynamics.

Biochemical Pathways

The biochemical pathways affected by This compound As a refrigerant, its primary function is likely physical rather than biochemical .

Result of Action

The molecular and cellular effects of This compound As a refrigerant, its primary effect is likely to reduce temperature in its immediate environment .

Biochemical Analysis

Biochemical Properties

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene plays a significant role in biochemical reactions due to its high electronegativity and stability. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, potentially altering their function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to modulate the expression of genes involved in oxidative stress response and inflammation . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This compound can act as an enzyme inhibitor, preventing the normal catalytic activity of enzymes like cytochrome P450 . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative effects on cellular processes, including increased oxidative stress and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are detected . These findings highlight the importance of dosage considerations in the application of this compound in biochemical research and potential therapeutic uses .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . This interaction can lead to the formation of reactive metabolites that participate in further biochemical reactions. The compound’s influence on metabolic flux and metabolite levels can result in altered metabolic homeostasis, affecting the overall metabolic state of the organism . Additionally, the presence of fluorine atoms in its structure can impact the compound’s reactivity and stability within metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can localize to specific cellular compartments, where it may accumulate and exert its biological effects . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue-specific expression of transport proteins .

Subcellular Localization

The subcellular localization of this compound is a critical determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in xenobiotic metabolism . The subcellular localization of this compound can influence its ability to modulate cellular processes and interact with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene typically involves the fluorination of suitable precursors. One common method is the reaction of 3,4,4,4-tetrafluorobut-1-ene with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as copper(I) fluoride , and at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the use of fluorine gas and trifluoromethylating agents in a controlled environment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as or .

    Addition Reactions: The compound can participate in addition reactions with or , leading to the formation of various halogenated derivatives.

    Oxidation Reactions: Under specific conditions, it can be oxidized to form or .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or are commonly used.

    Addition Reactions: or in the presence of a solvent like .

    Oxidation Reactions: or in acidic conditions.

Major Products:

    Fluorinated amines: and from substitution reactions.

    Halogenated derivatives: from addition reactions.

    Fluorinated alcohols: and from oxidation reactions.

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the development of fluorinated biomolecules that can be used as probes or imaging agents in biological studies.

    Medicine: It is investigated for its potential use in the synthesis of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty polymers and coatings that require high chemical resistance and stability.

Comparison with Similar Compounds

  • 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
  • 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol

Comparison: 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This gives it distinct reactivity and stability compared to other similar compounds. For example, 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene has a chlorine atom, which alters its reactivity and potential applications. Similarly, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide has a different structural framework, leading to different chemical behavior and uses.

Properties

IUPAC Name

3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7/c1-2-3(6,4(7,8)9)5(10,11)12/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIHZDOLVJDWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380674
Record name 2-Vinylperfluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88562-41-8
Record name 2-Vinylperfluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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